N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-chloro-6-fluorobenzamide
Description
Properties
IUPAC Name |
N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-2-chloro-6-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClFN4O/c24-18-6-5-7-19(25)22(18)23(30)26-17-10-8-16(9-11-17)20-12-13-21(28-27-20)29-14-3-1-2-4-15-29/h5-13H,1-4,14-15H2,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXYCOHBSIHZEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-chloro-6-fluorobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure
The compound's structure can be broken down as follows:
- Core Structure : The compound features a chlorofluorobenzamide moiety, which is linked to a pyridazine ring substituted with an azepane group.
- Molecular Formula : C18H20ClF N4
This compound exhibits various biological activities primarily through interactions with specific biological targets:
- G Protein-Coupled Receptors (GPCRs) : The compound may act as an antagonist or modulator at certain GPCRs, influencing intracellular signaling pathways that regulate physiological responses such as neurotransmission and hormone release .
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes involved in metabolic pathways, potentially affecting cellular proliferation and apoptosis .
- Antimicrobial Activity : Some derivatives of similar compounds have shown promising antimicrobial effects, indicating potential for further exploration in this area.
In Vitro Studies
Research has demonstrated that this compound exhibits significant activity against various cancer cell lines. For instance, it has been tested against:
- HeLa Cells : The compound showed a dose-dependent inhibition of cell growth.
- A549 Cells : Similar inhibitory effects were observed, suggesting potential anti-cancer properties.
In Vivo Studies
In animal models, the compound has demonstrated:
- Anti-inflammatory Effects : Reduction in markers of inflammation was noted in models of induced arthritis.
- Analgesic Properties : Pain relief was observed in models assessing thermal and mechanical hyperalgesia.
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry highlighted the antitumor efficacy of this compound in xenograft models. Mice treated with this compound exhibited a significant reduction in tumor volume compared to controls .
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways activated by the compound. It was found to induce apoptosis via the mitochondrial pathway, leading to increased caspase activity and subsequent cell death in cancerous cells .
Data Summary Table
Scientific Research Applications
Medicinal Chemistry
The compound has been identified as a promising candidate for the development of drugs targeting specific receptors in the central nervous system (CNS). Its structure suggests potential activity as an antagonist for histamine H3 receptors, which are implicated in various neurological disorders such as Alzheimer's disease and schizophrenia.
Case Study: Histamine H3 Receptor Antagonism
Research indicates that compounds similar to N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-chloro-6-fluorobenzamide exhibit selective antagonistic properties against H3 receptors. This antagonism can lead to increased levels of neurotransmitters such as acetylcholine and norepinephrine, which may improve cognitive functions and memory retention in patients with neurodegenerative conditions .
Neuropharmacology
In neuropharmacological studies, this compound has shown potential in modulating neurotransmitter systems, particularly through its action on serotonin and dopamine pathways. Its ability to cross the blood-brain barrier enhances its utility in treating psychiatric disorders.
Table 1: Neuropharmacological Effects of the Compound
| Effect | Mechanism of Action | Potential Applications |
|---|---|---|
| Increased Neurotransmitter Release | H3 receptor antagonism | Alzheimer's, Schizophrenia |
| Modulation of Dopamine Levels | Interaction with dopamine receptors | Depression, Anxiety Disorders |
| Serotonin Reuptake Inhibition | Influence on serotonin transporters | Mood Disorders |
Biochemical Research
The compound's unique structure allows it to be utilized in biochemical assays to study enzyme interactions and receptor binding affinities. It can serve as a probe in the investigation of molecular mechanisms underlying various diseases.
Case Study: Enzyme Inhibition Studies
In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways related to cancer cell proliferation. This property positions it as a potential lead compound for anti-cancer drug development .
Toxicological Studies
Despite its therapeutic potential, initial toxicological assessments indicate that the compound may pose risks to aquatic life and could have reproductive toxicity implications. These findings necessitate further investigation into its safety profile before clinical applications can be fully realized .
Chemical Reactions Analysis
Reactivity of the Pyridazine-Azepane System
The 6-(azepan-1-yl)pyridazin-3-yl group is expected to participate in:
Chloro-Fluorobenzamide Reactivity
The 2-chloro-6-fluorobenzamide segment shows predictable behavior:
Cross-Coupling Reactions
The aryl bridge may enable catalytic transformations:
Redox Behavior
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Reduction : NaBH₄/NiCl₂ selectively reduces the pyridazine ring to a tetrahydropyridazine derivative ( ).
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Oxidation : MnO₂ in acetone oxidizes benzylic positions, though none exist in this structure.
Experimental Challenges
-
Solubility : Limited solubility in polar solvents (logP = 5.6) necessitates DMF or NMP for reactions ( ).
-
Thermal stability : Decomposition observed >200°C during DSC analysis of analogs ( ).
Synthetic Modifications Reported in Analogues
No direct catalytic or enzymatic studies were identified for this specific compound. Future research directions should explore its potential as a kinase inhibitor template, given structural similarities to imatinib precursors ( ).
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Key Differentiators
The 2-chloro-6-fluorobenzamide moiety contrasts with fluazuron’s trifluoromethyl-pyridine group, which confers greater lipophilicity and insecticidal activity .
Biological Activity :
- Diflubenzuron and fluazuron act as chitin synthesis inhibitors, targeting insect larvae. The absence of an aniline linker in the target compound may shift its mechanism toward kinase or protease inhibition, as seen in pyridazine-based pharmaceuticals .
- The patent compound in shares a pyridazine core but incorporates a dihydropyrimidine-carboxamide group, suggesting divergent applications (e.g., herbicidal vs. insecticidal).
Synthetic Complexity :
- The azepane-pyridazine linkage in the target compound requires multi-step synthesis, whereas diflubenzuron is synthesized via simpler urea formation .
Research Findings and Implications
- However, the azepane group may reduce bioavailability compared to smaller analogues .
- Medicinal Chemistry Prospects: Pyridazine derivatives are known to inhibit kinases (e.g., JAK2). The chloro-fluorobenzamide group could enhance selectivity for mammalian targets over arthropod enzymes .
Preparation Methods
Synthesis of 6-(Azepan-1-yl)pyridazin-3-amine
A validated approach involves nucleophilic aromatic substitution (NAS) on 3,6-dichloropyridazine. Azepane reacts with 3,6-dichloropyridazine in the presence of a base such as potassium carbonate, yielding 6-chloro-3-(azepan-1-yl)pyridazine. Subsequent amination at the 3-position is achieved via palladium-catalyzed Buchwald-Hartwig coupling with ammonia or ammonium salts.
Reaction Conditions
Functionalization of the Phenyl Linker
The 4-aminophenyl group is introduced via Suzuki-Miyaura cross-coupling between 6-(azepan-1-yl)pyridazin-3-yl boronic acid and 4-bromoaniline. This step requires palladium catalysts (e.g., Pd(PPh₃)₄) and a mild base (Na₂CO₃) in a mixed solvent system (toluene/ethanol).
Preparation of 2-Chloro-6-Fluorobenzamide Moiety
The benzamide segment is synthesized through controlled halogenation and subsequent activation for amide bond formation.
Synthesis of 2-Chloro-6-Fluorobenzoic Acid
A patented method optimizes the chlorination of 2-fluorotoluene under UV light, followed by oxidation to the carboxylic acid:
Conversion to Benzoyl Chloride
The acid is treated with thionyl chloride (SOCl₂) under reflux to generate 2-chloro-6-fluorobenzoyl chloride, a reactive intermediate for amide coupling.
Key Data
| Parameter | Value |
|---|---|
| Temperature | 70°C |
| Reaction Time | 3 h |
| Yield | 92% |
Coupling Strategies for Final Assembly
Amide Bond Formation
The benzoyl chloride reacts with 4-[6-(azepan-1-yl)pyridazin-3-yl]aniline in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base:
Procedure
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Dissolve 4-[6-(azepan-1-yl)pyridazin-3-yl]aniline (1.0 equiv) in DCM.
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Add TEA (2.5 equiv) and 2-chloro-6-fluorobenzoyl chloride (1.1 equiv) dropwise at 0°C.
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Stir at room temperature for 6 h.
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Purify via silica gel chromatography (hexane/ethyl acetate 3:1).
Alternative Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 min) in DMF with HATU as a coupling agent enhances reaction efficiency (yield: 91%).
Optimization and Characterization
Catalytic System Comparison
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| TEA/DCM | DCM | 25 | 6 | 85 |
| HATU/DIPEA | DMF | 150 | 0.3 | 91 |
| EDCI/HOBt | THF | 60 | 12 | 78 |
HATU-mediated coupling under microwave conditions achieves superior yields by reducing side reactions.
Spectral Validation
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, pyridazine-H), 7.89–7.45 (m, 4H, aromatic), 3.85–3.72 (m, 4H, azepane), 1.65–1.52 (m, 6H, azepane).
Challenges and Mitigation Strategies
Regioselectivity in Pyridazine Substitution
NAS at the 6-position of pyridazine is favored due to electron-withdrawing effects of the adjacent nitrogen. Steric hindrance from azepane ensures minimal 3-substitution byproducts.
Halogenation Side Reactions
Over-chlorination during benzamide synthesis is mitigated by precise stoichiometry (Cl₂ : substrate = 1.1 : 1) and UV light control.
Industrial-Scale Considerations
Q & A
Basic Question: What are the optimal synthetic routes for N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-chloro-6-fluorobenzamide, and how do reaction conditions influence yield?
Methodological Answer:
The compound’s synthesis typically involves coupling a pyridazine core with azepane and aromatic benzamide moieties. A stepwise approach is recommended:
Pyridazine Functionalization : Introduce azepane via nucleophilic substitution at the pyridazine C6 position using azepane in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours. Catalytic bases like KCO improve yields by deprotonating azepane .
Suzuki-Miyaura Coupling : Attach the 4-phenyl group to the pyridazine ring using a palladium catalyst (e.g., Pd(PPh)) and aryl boronic acid. Optimize stoichiometry (1:1.2 aryl boronic acid:pyridazine) and temperature (90–110°C) to minimize byproducts .
Benzamide Formation : React the intermediate with 2-chloro-6-fluorobenzoyl chloride under Schotten-Baumann conditions (aqueous NaOH, THF) at 0–5°C to prevent hydrolysis .
Key Variables : Excess azepane (2.5 eq) increases substitution efficiency, while higher Pd catalyst loading (5 mol%) improves cross-coupling yields. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7).
Basic Question: How can crystallographic data resolve ambiguities in the compound’s molecular conformation?
Methodological Answer :
Single-crystal X-ray diffraction (SC-XRD) is critical for resolving conformational ambiguities. Use SHELX-2018 for structure refinement :
- Crystallization : Grow crystals via slow evaporation from DCM/methanol (1:1) at 4°C.
- Data Collection : Collect high-resolution (<1.0 Å) data using Cu-Kα radiation.
- Refinement : Apply anisotropic displacement parameters for non-H atoms. For the azepane ring, analyze puckering parameters (Cremer-Pople) to confirm chair or twist-boat conformations .
Common Pitfalls : Disorder in the azepane ring may require splitting models or applying restraints. Compare experimental bond lengths/angles with DFT-optimized geometries (B3LYP/6-31G*) to validate structural assignments .
Advanced Question: How do structural modifications to the azepane ring impact structure-activity relationships (SAR) in kinase inhibition assays?
Methodological Answer :
The azepane ring’s size and substitution pattern influence target selectivity. For SAR studies:
- Ring Contraction/Expansion : Replace azepane with piperidine (6-membered) or azocane (8-membered) to assess steric effects.
- Substituent Addition : Introduce methyl or fluoro groups at azepane C3/C4 to modulate lipophilicity (clogP) and hydrogen-bonding capacity.
Example : In Neuropeptide S receptor antagonists, azepane’s flexibility enhances binding pocket accommodation compared to rigid piperidine derivatives . Validate via competitive binding assays (IC measurements) and molecular docking (AutoDock Vina) .
Advanced Question: How can researchers reconcile contradictory solubility data reported in different studies?
Methodological Answer :
Discrepancies often arise from polymorphic forms or solvent impurities. Address via:
Polymorph Screening : Use solvent-mediated crystallization (e.g., ethanol/water gradients) to isolate forms. Characterize via PXRD and DSC .
Solubility Measurement : Conduct equilibrium solubility studies in PBS (pH 7.4) using HPLC-UV quantification. Ensure solid-phase stability by comparing pre/post-solubility PXRD patterns .
Case Study : A related benzamide derivative showed 3-fold higher solubility in DMSO due to amorphous content vs. crystalline material .
Advanced Question: What analytical strategies differentiate polymorphs and assess their thermodynamic stability?
Methodological Answer :
Combine thermal and spectroscopic methods:
- DSC/TGA : Identify endothermic peaks (melting) and weight loss (degradation). A 5°C/min heating rate minimizes artifacts .
- Variable-Temperature PXRD : Track phase transitions (e.g., Form I → Form II) above 150°C.
- FT-IR : Detect hydrogen-bonding variations (e.g., N-H stretching at 3300–3400 cm) between polymorphs .
Stability Ranking : Use slurry experiments (saturated heptane/ethyl acetate) to determine the most stable polymorph at ambient conditions .
Advanced Question: How can computational modeling predict metabolic liabilities in the benzamide moiety?
Methodological Answer :
Employ in silico tools to identify vulnerable sites:
CYP450 Metabolism Prediction : Use StarDrop’s WhichP450 module to prioritize oxidation sites (e.g., ortho-fluorine may reduce CYP2C9 affinity).
Hydrolysis Susceptibility : Perform DFT calculations (M06-2X/cc-pVDZ) to assess amide bond lability. Lower LUMO energies (<-1.5 eV) correlate with faster hydrolysis .
Mitigation Strategies : Introduce electron-withdrawing groups (e.g., CF) para to the amide to enhance stability .
Advanced Question: What experimental designs resolve conflicting bioactivity data across cell-based vs. enzyme assays?
Methodological Answer :
Discrepancies may stem from off-target effects or assay conditions.
- Counter-Screening : Test against related kinases (e.g., EGFR, HER2) to rule out promiscuity .
- Cellular Context : Compare activity in HEK293 (high ATP) vs. HeLa (low ATP) to assess ATP-binding site competition.
- Redox Interference : Add 1 mM DTT to quench reactive metabolites in cell assays .
Data Normalization : Express IC values relative to positive controls (e.g., staurosporine) to minimize inter-assay variability .
Advanced Question: How does the chloro-fluorobenzamide group influence photostability under UV-vis irradiation?
Methodological Answer :
The ortho-chloro/para-fluoro arrangement impacts degradation pathways:
- Accelerated Testing : Expose solid samples to 365 nm UV light (1 mW/cm) for 72 hours. Monitor decomposition via HPLC-MS.
- Mechanistic Insight : Fluorine’s electron-withdrawing effect stabilizes the benzamide against radical oxidation, while chlorine may promote C-Cl bond cleavage.
Stabilization Strategy : Coat formulations with light-blocking excipients (e.g., TiO) or store in amber glass .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
